Cas no 345958-55-6 (D-myo-inositol-1,4,5-triphosphate (ammonium salt))

D-myo-inositol-1,4,5-triphosphate (ammonium salt) 化学的及び物理的性質
名前と識別子
-
- D-myo-inositol-1,4,5-triphosphate (ammonium salt)
- D-myo-Inositol 1,4,5-tris(dihydrogen phosphate) triammonium salt
- IP3(1
- 4
- 5)
- IP3(1,4,5)
- 1246355-66-7
- D-myo-inositol-1,3,4-trisphosphate (ammonium salt)
- 345958-55-6
- azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
-
- インチ: 1S/C6H15O15P3.3H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1
- InChIKey: VWIVRRVMXAKDSS-ZKVWPJASSA-N
- SMILES: O([C@@H]1[C@@H](O)[C@H](OP(O)(O)=O)[C@H](O)[C@H](O)[C@H]1OP(O)(O)=O)P(O)(O)=O.N.N.N
計算された属性
- 精确分子量: 436.98892986g/mol
- 同位素质量: 436.98892986g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 氢键受体数量: 16
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 574
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 6
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 262Ų
D-myo-inositol-1,4,5-triphosphate (ammonium salt) Security Information
- 危険物輸送番号:NONH for all modes of transport
- 储存条件:−20°C
D-myo-inositol-1,4,5-triphosphate (ammonium salt) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y34734-500ug |
D-myo-inositol-1,4,5-triphosphate (ammonium salt) |
345958-55-6 | >99% | 500ug |
¥4900.00 | 2023-04-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D65930-1mg |
D-myo-inositol-1,4,5-triphosphate (ammonium salt) |
345958-55-6 | 99% | 1mg |
¥8688.0 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D65930-100ug |
D-myo-inositol-1,4,5-triphosphate (ammonium salt) |
345958-55-6 | 99% | 100ug |
¥1248.0 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D65930-500ug |
D-myo-inositol-1,4,5-triphosphate (ammonium salt) |
345958-55-6 | 99% | 500ug |
¥4908.0 | 2023-09-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850115P-500UG |
IP3(1,4,5) |
345958-55-6 | D-myo-inositol-1,4,5-triphosphate (ammonium salt), powder | 500μG |
3390.5 | 2021-05-14 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850115P-100.956100μg |
IP3(1,4,5) |
345958-55-6 | 100.956100μg |
¥1083.9 | 2023-11-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850115P-500.956500μg |
IP3(1,4,5) |
345958-55-6 | 500.956500μg |
¥4349.12 | 2023-11-02 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022053-5mg |
D-myo-inositol-1,4,5-triphosphate (ammonium salt),99% |
345958-55-6 | 99% | 5mg |
¥35160 | 2024-05-24 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y34734-100ug |
D-myo-inositol-1,4,5-triphosphate (ammonium salt) |
345958-55-6 | >99% | 100ug |
¥1250.00 | 2023-04-09 | |
AN HUI ZE SHENG Technology Co., Ltd. | 850115P-500Ug |
345958-55-6 | >99%(TLC) | 500ug |
¥4180.23 | 2023-09-15 |
D-myo-inositol-1,4,5-triphosphate (ammonium salt) 関連文献
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
D-myo-inositol-1,4,5-triphosphate (ammonium salt)に関する追加情報
Recent Advances in the Study of D-myo-inositol-1,4,5-triphosphate (Ammonium Salt) and Its Implications in Chemical Biology and Medicine
D-myo-inositol-1,4,5-triphosphate (ammonium salt), a critical secondary messenger in cellular signaling pathways, has been the subject of extensive research due to its pivotal role in calcium mobilization and regulation of intracellular processes. The compound, with the CAS number 345958-55-6, is widely utilized in biochemical and pharmacological studies to elucidate the mechanisms of inositol phosphate signaling. Recent studies have further explored its applications in disease models, drug development, and therapeutic interventions, highlighting its potential in addressing various medical conditions.
One of the most significant advancements in this area involves the structural and functional characterization of D-myo-inositol-1,4,5-triphosphate (ammonium salt) in the context of G-protein coupled receptor (GPCR) signaling. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to delineate the binding interactions between this molecule and its target proteins. These studies have provided invaluable insights into the molecular basis of signal transduction, paving the way for the design of novel therapeutics targeting inositol phosphate pathways.
In addition to its role in basic research, D-myo-inositol-1,4,5-triphosphate (ammonium salt) has shown promise in preclinical models of neurological disorders. Recent findings suggest that dysregulation of inositol phosphate metabolism is implicated in conditions such as Alzheimer's disease and bipolar disorder. Experimental approaches utilizing this compound have demonstrated its efficacy in modulating synaptic plasticity and neuronal excitability, offering potential avenues for therapeutic intervention. These results underscore the importance of further investigating its pharmacological properties and mechanisms of action.
Another area of active research is the development of synthetic analogs of D-myo-inositol-1,4,5-triphosphate (ammonium salt) with enhanced stability and bioavailability. Chemical modifications, such as phosphorylation and substitution of functional groups, have been explored to improve the compound's pharmacokinetic profile. These efforts aim to overcome the limitations associated with the natural molecule, such as rapid degradation and poor membrane permeability, thereby expanding its therapeutic potential.
Furthermore, the integration of computational modeling and high-throughput screening has accelerated the discovery of novel ligands that interact with inositol phosphate receptors. These approaches have identified several lead compounds with high affinity and specificity, which are currently undergoing evaluation in various disease models. The synergy between experimental and computational techniques holds great promise for advancing our understanding of inositol phosphate signaling and its applications in medicine.
In conclusion, the study of D-myo-inositol-1,4,5-triphosphate (ammonium salt) (CAS: 345958-55-6) continues to yield significant breakthroughs in chemical biology and medicine. Its multifaceted roles in cellular signaling, disease pathogenesis, and drug development make it a valuable tool for researchers and clinicians alike. Future research should focus on translating these findings into clinical applications, with the ultimate goal of improving patient outcomes in a range of medical conditions.
345958-55-6 (D-myo-inositol-1,4,5-triphosphate (ammonium salt)) Related Products
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)
- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)




